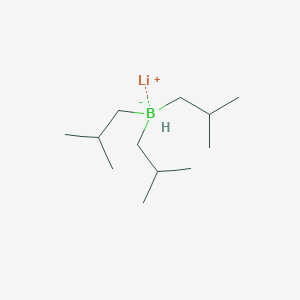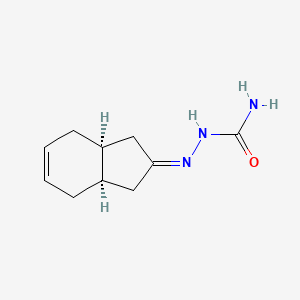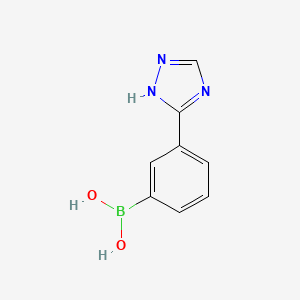
(3-Amino-4-chlorophenyl)(cyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-4-chlorophenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C10H10ClNO It is characterized by the presence of an amino group, a chlorine atom, and a cyclopropyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-chlorophenyl)(cyclopropyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorobenzaldehyde and cyclopropylmagnesium bromide.
Grignard Reaction: The key step involves a Grignard reaction where cyclopropylmagnesium bromide reacts with 3-amino-4-chlorobenzaldehyde to form the desired product.
Reaction Conditions: The reaction is usually carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
(3-Amino-4-chlorophenyl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines.
科学的研究の応用
(3-Amino-4-chlorophenyl)(cyclopropyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with unique properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (3-Amino-4-chlorophenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The amino and chlorine groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity.
類似化合物との比較
Similar Compounds
(3-Amino-4-chlorophenyl)(cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(3-Amino-4-chlorophenyl)(cyclopropyl)amine: Contains an amine group instead of a carbonyl group.
(3-Amino-4-chlorophenyl)(cyclopropyl)carboxylic acid: Features a carboxylic acid group in place of the carbonyl group.
Uniqueness
(3-Amino-4-chlorophenyl)(cyclopropyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
57189-92-1 |
|---|---|
分子式 |
C10H10ClNO |
分子量 |
195.64 g/mol |
IUPAC名 |
(3-amino-4-chlorophenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H10ClNO/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2,12H2 |
InChIキー |
ZFHPNXCCVJNTHS-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)C2=CC(=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11904431.png)

![5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904445.png)





![[Chloromethyl(dimethyl)silyl] butanoate](/img/structure/B11904505.png)

![2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11904513.png)
